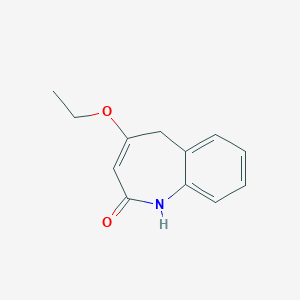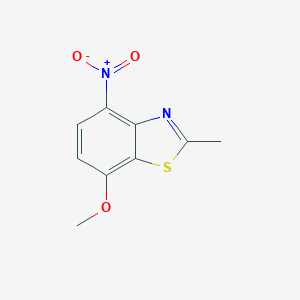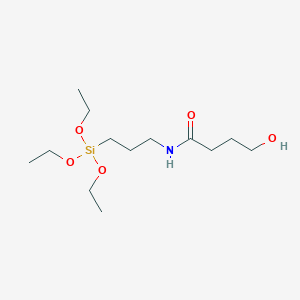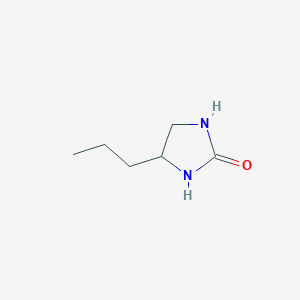
4-Propylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylimidazolidin-2-one, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
4-Propylimidazolidin-2-one acts as a selective agonist of α7 nAChRs, which are expressed in various regions of the brain. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory retention. Additionally, α7 nAChRs have been implicated in the regulation of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-Propylimidazolidin-2-one can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Propylimidazolidin-2-one in lab experiments is its selectivity for α7 nAChRs, which allows for more targeted research on the role of these receptors in various neurological disorders. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
Future Directions
There are several potential future directions for research on 4-Propylimidazolidin-2-one. One area of interest is its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and interactions with other compounds. Finally, the development of new and more selective compounds targeting α7 nAChRs may lead to more effective treatments for neurological disorders.
Synthesis Methods
The synthesis of 4-Propylimidazolidin-2-one involves the reaction of 4-aminobutyric acid with diethyl carbonate and sodium hydride in tetrahydrofuran. The resulting compound is then treated with 1,1'-carbonyldiimidazole to form the final product. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.
Scientific Research Applications
4-Propylimidazolidin-2-one has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and neuroprotective effects in the brain, which may be beneficial for treating other neurological disorders.
properties
CAS RN |
168092-18-0 |
|---|---|
Product Name |
4-Propylimidazolidin-2-one |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-propylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
HQGNEMNTJFPVKT-UHFFFAOYSA-N |
SMILES |
CCCC1CNC(=O)N1 |
Canonical SMILES |
CCCC1CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



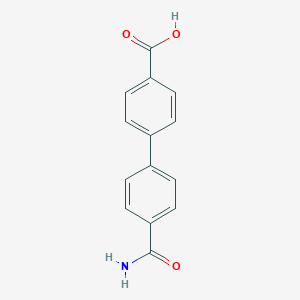

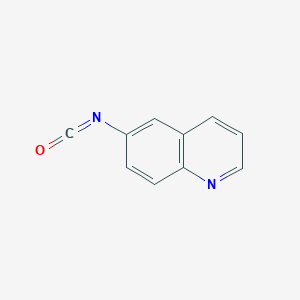
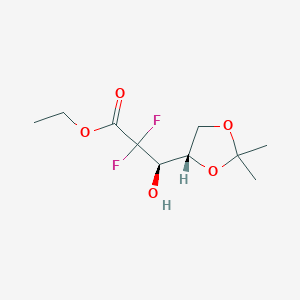
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)

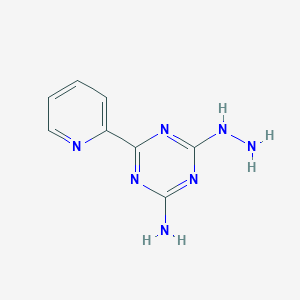
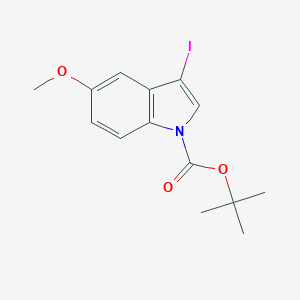
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
